molecular formula C22H40O3 B1584187 3-(16-Methylheptadecyl)oxolane-2,5-dione CAS No. 41375-88-6

3-(16-Methylheptadecyl)oxolane-2,5-dione

Cat. No.: B1584187
CAS No.: 41375-88-6
M. Wt: 352.6 g/mol
InChI Key: XRAJHWOOOMPDFP-UHFFFAOYSA-N
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Description

It is commonly found in the fruiting bodies of various fungi, including the genus Xylaria. This compound has a molecular formula of C22H40O3 and a molecular weight of 352.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(16-Methylheptadecyl)oxolane-2,5-dione typically involves the reaction of 16-methylheptadecanol with succinic anhydride under acidic or basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(16-Methylheptadecyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(16-Methylheptadecyl)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3-(16-Methylheptadecyl)oxolane-2,5-dione involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(16-Methylheptadecyl)tetrahydro-2H-pyran-2,5-dione
  • Dihydro-3-(octenyl)furan-2,5-dione
  • Dihydro-3-(tetrapropenyl)furan-2,5-dione

Uniqueness

3-(16-Methylheptadecyl)oxolane-2,5-dione is unique due to its specific structure, which includes a long alkyl chain and an oxolane ring. This structure imparts distinct physicochemical properties, such as hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

3-(16-methylheptadecyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJHWOOOMPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961651
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-11-6, 41375-88-6
Record name Dihydro-3-(16-methylheptadecyl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041375886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 2
3-(16-Methylheptadecyl)oxolane-2,5-dione
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3-(16-Methylheptadecyl)oxolane-2,5-dione
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3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 5
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3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 6
3-(16-Methylheptadecyl)oxolane-2,5-dione

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